(R)-1-(thiophen-2-yl)ethanol
Overview
Description
“®-1-(thiophen-2-yl)ethanol” is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “R” denotes that it is a chiral molecule, meaning it cannot be superimposed on its mirror image. The “-1-(thiophen-2-yl)ethanol” part indicates that it has an alcohol functional group attached to the first carbon of the thiophene ring .
Molecular Structure Analysis
The molecular structure of “®-1-(thiophen-2-yl)ethanol” would be characterized by the presence of the thiophene ring and the alcohol functional group. The thiophene ring contributes to the aromaticity of the molecule, which can influence its chemical reactivity .Chemical Reactions Analysis
The chemical reactions of “®-1-(thiophen-2-yl)ethanol” would likely involve the thiophene ring or the alcohol functional group. For instance, the thiophene ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(thiophen-2-yl)ethanol” would be influenced by the presence of the thiophene ring and the alcohol functional group. For example, the alcohol group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Scientific Research Applications
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Synthesis of Thiophene Derivatives
- Field : Organic Chemistry
- Application : Thiophene derivatives are synthesized by heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
- Method : The process is based on heterocyclization of functionalized alkynes . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .
- Results : This method provides an efficient and selective synthesis of thiophene derivatives .
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Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Thiophene and its derivatives have shown important pharmacological activities . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
- Method : Thiophene is used as an anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
- Results : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain thiophene nucleus .
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Antioxidant Activity
- Field : Pharmacology
- Application : Thiophene and its derivatives have shown potential in the field of antioxidant . The main purpose of antioxidant is to neutralize free radicals in order to prevent various oxidative diseases .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Material Science
- Field : Material Science
- Application : Thiophene and its derivatives have diverse applications in material science . They are used in the production of dyes and organic semiconductors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Anti-Microbial Activity
- Field : Pharmacology
- Application : Thiophene and its derivatives have shown potential in the field of anti-microbial activity . They can be used to combat infections caused by multi-drug resistant microorganisms .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Pharmaceutical Field
- Field : Pharmaceutical
- Application : Thiophene and its derivatives have shown extensive significance in the pharmaceutical field . They have varied biological and clinical applications .
- Method : Thiophene is used as an anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .
- Results : Several commercially available drugs contain a thiophene nucleus .
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Anti-Corrosion Activity
- Field : Material Science
- Application : Thiophene and its derivatives have shown potential in the field of anti-corrosion activity . They can be used to prevent the corrosion of materials .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-thiophen-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFIVTVJXZDDJ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453714 | |
Record name | (R)-1-(thiophen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(thiophen-2-yl)ethanol | |
CAS RN |
86527-10-8 | |
Record name | (R)-1-(thiophen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(2-Thienyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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